molecular formula C24H21N5O4 B1194540 UNC6934

UNC6934

Cat. No.: B1194540
M. Wt: 443.5 g/mol
InChI Key: KOZGEDUWAQFVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of UNC6934 involves several steps, starting with the preparation of the core benzoxazine structure. The synthetic route includes the following steps:

Chemical Reactions Analysis

UNC6934 undergoes several types of chemical reactions, including:

Scientific Research Applications

UNC6934 has several scientific research applications, including:

    Chemistry: It is used as a chemical probe to study the interaction between NSD2-PWWP1 and H3K36me2 nucleosomes.

    Biology: The compound is used to investigate the role of NSD2 in gene regulation and chromatin modification.

    Medicine: this compound is being explored for its potential therapeutic applications in treating cancers that involve aberrant NSD2 activity.

    Industry: The compound is used in the development of new drugs targeting histone methyltransferases

Mechanism of Action

UNC6934 exerts its effects by binding to the N-terminal proline-tryptophan-tryptophan-proline (PWWP) domain of NSD2. This binding inhibits the interaction between NSD2 and nucleosomal H3K36me2, thereby disrupting the localization of NSD2 within the nucleolus. this compound does not affect the catalytic activity of NSD2, and global H3K36me2 levels remain unaltered in treated cells .

Properties

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-cyclopropyl-3-oxo-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide

InChI

InChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31)

InChI Key

KOZGEDUWAQFVAV-UHFFFAOYSA-N

SMILES

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=NC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)CO5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UNC6934;  UNC-6934;  UNC 6934

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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